molecular formula C8H9N3O B14866938 2-Amino-5,6,7,8-tetrahydroquinazolin-7-one

2-Amino-5,6,7,8-tetrahydroquinazolin-7-one

Cat. No.: B14866938
M. Wt: 163.18 g/mol
InChI Key: VGNBGMGOUBNNAJ-UHFFFAOYSA-N
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Description

2-Amino-5,6,7,8-tetrahydroquinazolin-7-one is an organic compound with the molecular formula C8H11N3O It belongs to the class of quinazolinones, which are heterocyclic compounds containing a quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolin-7-one can be achieved through several methods. One common approach involves the reaction of 2-methoxycarbonylcyclohexanone with guanidine hydrochloride under basic conditions . The reaction typically proceeds at elevated temperatures and may require a catalyst to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in a form suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6,7,8-tetrahydroquinazolin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions include various substituted quinazolinones and tetrahydroquinazolines, which can be further functionalized for specific applications .

Scientific Research Applications

2-Amino-5,6,7,8-tetrahydroquinazolin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), which are crucial for the survival of certain pathogens . The compound’s binding to these enzymes disrupts their normal function, leading to the inhibition of essential biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6,7,8-tetrahydroquinazolin-4-one
  • 2-Amino-4-hydroxy-5,6,7,8-tetrahydroquinazoline
  • 2-Amino-4-phenylthiazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, 2-Amino-5,6,7,8-tetrahydroquinazolin-7-one is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-amino-6,8-dihydro-5H-quinazolin-7-one

InChI

InChI=1S/C8H9N3O/c9-8-10-4-5-1-2-6(12)3-7(5)11-8/h4H,1-3H2,(H2,9,10,11)

InChI Key

VGNBGMGOUBNNAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(N=C2CC1=O)N

Origin of Product

United States

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